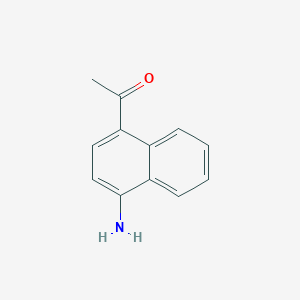

1-(4-Aminonaphthalen-1-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-(4-aminonaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H11NO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,13H2,1H3 |

InChI Key |

JXLDYODBRISBMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 4 Aminonaphthalen 1 Yl Ethanone

Precursor-Based Synthetic Routes

The synthesis of 1-(4-Aminonaphthalen-1-yl)ethanone is most efficiently achieved by starting with a substituted naphthalene (B1677914) derivative. This approach leverages the existing bicyclic aromatic framework, allowing for more direct introduction or modification of the required functional groups.

Synthesis from Substituted Naphthalene Derivatives

The most common and logical precursor for the synthesis of this compound is 1-acetylnaphthalene (also known as methyl 1-naphthyl ketone). The synthesis proceeds via a two-step sequence involving nitration followed by reduction.

First, 1-acetylnaphthalene undergoes electrophilic aromatic substitution. The acetyl group is a deactivating, meta-directing group for the ring to which it is attached. However, in naphthalene, the other ring remains activated, and substitution typically occurs at the 5- or 8-position (alpha positions) of the adjacent ring. For the synthesis of the 4-amino derivative, a more controlled approach is often required, sometimes involving protection-deprotection strategies or starting from a different precursor like 1-nitronaphthalene (B515781). An established method for a related compound, 4-nitro-1-naphthylamine, involves the direct amination of 1-nitronaphthalene using hydroxylamine (B1172632) hydrochloride and potassium hydroxide (B78521) orgsyn.org.

However, the most direct pathway involves the nitration of 1-acetylnaphthalene to yield 1-(4-Nitronaphthalen-1-yl)ethanone. This nitro derivative then serves as the immediate precursor for the target compound.

Another potential, though more complex, route starts with N-acetyl-1-naphthylamine stenutz.eu. In theory, this precursor could undergo a Friedel-Crafts acylation to introduce the acetyl group. sigmaaldrich.comorganic-chemistry.org However, the N-acetylamino group is a strong activating group, which can lead to poor regioselectivity and potential side reactions, making this route less favorable for achieving the specific 4-acetyl isomer.

Synthesis from Substituted Acetophenone (B1666503) Derivatives

Synthesizing the this compound scaffold starting from an acetophenone derivative is not a commonly documented or synthetically efficient strategy. This approach would necessitate an annulation reaction, wherein the second aromatic ring of the naphthalene system is constructed onto the existing acetophenone framework. Such multi-step ring-forming reactions are generally more complex and lower-yielding compared to the functionalization of a pre-existing naphthalene core. Consequently, this route is considered less practical for the specific synthesis of this compound.

Functional Group Interconversions and Modifications

Functional group interconversions are central to the synthesis of this compound, particularly the formation of the amino group from a nitro precursor and subsequent reactions of this amino moiety.

Reduction Reactions Leading to the Amino Group

The conversion of the nitro group in 1-(4-Nitronaphthalen-1-yl)ethanone to the primary amine is a critical step in the synthesis. This transformation can be achieved through various reduction methods, with catalytic hydrogenation being one of the most efficient and clean procedures.

Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. unimi.it This method is widely used for the reduction of nitroarenes due to its high yields and the fact that the primary byproduct is water. unimi.itnih.gov Common catalysts include palladium, platinum, and nickel. google.comrsc.org Alternatively, classic chemical reduction methods, such as the Béchamp reduction using iron filings in acidic solution, can be employed, though they generate significant metallic waste. unimi.it

Below is a table summarizing various methods for the reduction of aromatic nitro groups.

| Method | Catalyst/Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol solvent, room temp to 50°C | High yield, clean reaction, catalyst can be recycled | Requires specialized hydrogenation equipment, flammable H₂ gas |

| Catalytic Hydrogenation | H₂, Raney Nickel | 50-100°C, high pressure (400-500 psi) google.com | Cost-effective catalyst | Pyrophoric catalyst, requires high pressure |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Refluxing methanol | Avoids use of H₂ gas, simple setup | Can be slower than direct hydrogenation |

| Metal/Acid Reduction | Fe, HCl or Acetic Acid | Aqueous solution, heat | Inexpensive reagents, robust reaction | Stoichiometric amounts of metal, acidic waste stream unimi.it |

| Metal/Acid Reduction | Sn or SnCl₂, HCl | Aqueous solution, heat | Effective for a wide range of substrates | Generates toxic and difficult-to-remove tin waste |

Acylation Reactions Involving the Amino Moiety

The amino group of the final product, this compound, is a versatile functional handle that can readily undergo various chemical transformations. A primary example is acylation, where the amine reacts with an acylating agent to form an amide.

This reaction is typically performed by treating the aminonaphthalene with an acyl chloride (like acetyl chloride) or an anhydride (B1165640) (like acetic anhydride) in the presence of a base or in a suitable solvent. This transformation is often used to protect the amino group or to synthesize derivatives with altered chemical properties. For instance, reacting this compound with acetic anhydride would yield N-(4-acetylnaphthalen-1-yl)acetamide. This type of selective acylation is a fundamental tool in organic synthesis and chemical biology. nih.gov

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its precursors. The two most relevant catalytic processes are Friedel-Crafts acylation and the catalytic reduction of nitroarenes.

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, using a strong Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comkhanacademy.org While not the preferred primary route for this specific target compound due to selectivity issues, it remains a fundamental catalytic strategy in the synthesis of aryl ketones. organic-chemistry.org

The most critical catalytic application in this synthesis is the reduction of the nitro group. Catalytic hydrogenation offers a significant advantage over stoichiometric methods by providing a "greener" pathway with higher atom economy and milder reaction conditions. unimi.it A variety of transition metal catalysts have been developed for this purpose, demonstrating high efficiency and functional group tolerance. nih.gov

The table below highlights several catalytic systems used for the hydrogenation of nitroarenes.

| Catalyst System | Reagents & Conditions | Substrate Scope | Key Features |

| Manganese-based Pincer Complex | H₂, 150°C nih.gov | Broad, tolerates various functional groups | Air- and moisture-stable base-metal catalyst, good chemoselectivity |

| Iron Oxide on Carbon (from Fe-Phen) | H₂, 100°C unimi.it | Wide, tolerates carbonyls, halogens, esters | Heterogeneous, reusable, gram-scale applicable |

| Palladium on Graphene (Pd/G) | H₂ (in methanol) or NaBH₄ (in water) rsc.org | Nitrophenols, Nitrotoluenes | High activity and stability compared to commercial Pd/C, good adsorption via π-π stacking |

| Nickel | H₂, 75-130°C, >350 psi google.com | Nitronaphthalene | Cost-effective industrial catalyst for large-scale production |

| Platinum on Carbon (Pt/C) | H₂, DMSO solvent mdpi.com | Nitrobenzene (B124822) | Can selectively produce hydroxylamine intermediate or fully reduce to amine |

These catalytic methods represent the state-of-the-art in producing anilines from nitroarenes, providing efficient and selective pathways applicable to the synthesis of this compound. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions represent a powerful tool for forming carbon-nitrogen bonds, offering a potential route to this compound. While direct C-H amination of 1-acetylnaphthalene is a conceivable modern approach, a more established cross-coupling method would involve the reaction of an amine source with a pre-functionalized naphthalene derivative.

For instance, a Buchwald-Hartwig amination could theoretically be employed. This reaction would involve coupling 1-(4-halonaphthalen-1-yl)ethanone (where the halo group could be bromo or chloro) with an ammonia (B1221849) equivalent or a protected amine, using a palladium or copper catalyst with a suitable ligand. The catalytic cycle typically involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the amine, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. The efficiency of such a reaction would depend heavily on the choice of catalyst, ligand, base, and solvent.

Modern advancements also include C-H amination strategies where a C-H bond is directly converted to a C-N bond. nih.govrsc.org Such a reaction on 1-acetylnaphthalene would be highly desirable for its atom economy. These reactions often utilize rhodium, iridium, or palladium catalysts and specific aminating agents, proceeding through a metal-nitrenoid intermediate. rsc.org However, controlling the regioselectivity to favor the 4-position on the naphthalene ring would be a significant challenge.

Catalytic Hydrogenation Methods

The most prevalent and industrially scalable method for preparing aromatic amines like this compound is the catalytic hydrogenation of the corresponding nitro compound, in this case, 1-(4-nitronaphthalen-1-yl)ethanone. This reaction is highly efficient and selective, reducing the nitro group without affecting the ketone or the aromatic system.

The general process involves reacting the nitroaromatic substrate with a hydrogen source in the presence of a metal catalyst.

Hydrogen Source:

Hydrogen Gas (H₂): This is the most common method, often requiring elevated pressures (from atmospheric to 50 bar or more) and specialized equipment. ijcce.ac.ir

Transfer Hydrogenation: This approach uses a hydrogen donor molecule, such as hydrazine (B178648) hydrate, 2-propanol, or formic acid, which is often considered safer as it avoids the need for high-pressure hydrogen gas. ijcce.ac.irrsc.org

Catalysts: A wide range of metal catalysts are effective for nitro group reduction. These are typically supported on high-surface-area materials like activated carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂).

Noble Metals: Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are highly active and efficient catalysts for this transformation. google.com

Base Metals: Nickel (especially Raney® Nickel), Cobalt (Co), and Iron (Fe) are more cost-effective alternatives that also show excellent activity. ijcce.ac.irrsc.orgmdpi.com Bimetallic catalysts, such as NiZn or NiCu, have been developed to improve selectivity and activity. mdpi.com

The reaction mechanism generally involves the adsorption of the nitro group onto the catalyst surface, followed by a stepwise reduction to nitroso, hydroxylamino, and finally the amino group. The accumulation of the hydroxylamine intermediate can sometimes be a side reaction, but additives like vanadium compounds can suppress this, leading to purer products. google.com

Table 1: Comparison of Catalysts for Nitroarene Hydrogenation

| Catalyst System | Substrate Example | Hydrogen Source | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Co@NC | Various nitroarenes | Hydrazine hydrate | 80 °C, 30 min | High | rsc.org |

| 5% Pt/C | Sodium 4,4'-dinitrostilbene-2,2'-disulfonate | H₂ (4-5 bar) | 70 °C | High | google.com |

| Raney Nickel | Naphthalene | 2-propanol | 7 bar | >99% | ijcce.ac.ir |

| NiZn/Al₂O₃ | Naphthalene | H₂ | Not specified | 86.1% conversion | mdpi.com |

Advanced Synthetic Techniques

To address the growing demand for greener, faster, and more efficient chemical processes, several advanced synthetic techniques can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to dramatically reduce reaction times, often from hours to minutes, and improve yields. youtube.com The mechanism involves the direct heating of polar molecules and ions through dielectric heating, leading to rapid and uniform temperature increases throughout the reaction medium. youtube.commdpi.com

This technique could be applied to various steps in the synthesis of the target molecule:

Microwave-Assisted Hydrogenation: The catalytic reduction of 1-(4-nitronaphthalen-1-yl)ethanone could be accelerated under microwave irradiation, potentially allowing for lower pressures or catalyst loadings.

Microwave-Assisted Cross-Coupling: Reactions like the Buchwald-Hartwig amination can be significantly enhanced by microwave heating, often leading to cleaner reactions and higher yields in shorter times. nih.gov

Studies on other heterocyclic and aromatic systems have shown that microwave-assisted methods consistently outperform conventional heating, providing a clear advantage in efficiency. eurjchem.comnih.govrsc.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach reduces waste, eliminates the cost and hazards associated with organic solvents, and can simplify product purification. orgchemres.orgrsc.org Reactions are often conducted by mixing the neat reactants, sometimes with a solid support or a catalytic amount of a non-volatile liquid.

Solvent-free conditions can be particularly effective when combined with microwave irradiation. youtube.com For the synthesis of this compound, a solvent-free catalytic transfer hydrogenation could be envisioned, where the solid nitroaromatic is mixed with a catalyst and a liquid hydrogen donor like hydrazine hydrate, and the mixture is heated conventionally or with microwaves. Research on the synthesis of other amino compounds has demonstrated that solvent-free multicomponent reactions can lead to excellent yields in short reaction times. orgchemres.orgresearchgate.net

Solid-Phase Synthetic Methodologies

Solid-phase synthesis involves attaching a starting material to a solid support (like a polymer resin), performing a series of reactions on the substrate, and finally cleaving the desired product from the support. This technique is highly amenable to automation and purification, as excess reagents and by-products are simply washed away from the resin-bound intermediate.

A possible solid-phase strategy for this compound could involve anchoring a naphthalene precursor to a resin. For example, a resin-bound version of 4-nitronaphthalene-1-carboxylic acid could be subjected to a sequence of reactions, including the introduction of the acetyl group and subsequent reduction of the nitro group. Alternatively, a pre-formed building block could be attached to the resin. While highly effective for creating libraries of compounds, this method's utility for the bulk synthesis of a single, relatively simple molecule like this compound might be limited compared to classical solution-phase methods.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing by-products, and ensuring the economic viability and sustainability of a synthetic process. This is typically achieved by systematically varying key parameters. For the likely synthesis of this compound via hydrogenation of its nitro precursor, the following factors would be optimized:

Catalyst Selection and Loading: As shown in Table 1, different catalysts exhibit different activities. Optimization involves screening various metals (Pt, Pd, Ni, Co) and supports (C, Al₂O₃) and determining the lowest possible catalyst loading that maintains a high reaction rate and conversion. rsc.orgrsc.org

Temperature and Pressure: In gas-phase hydrogenation, temperature and hydrogen pressure are critical. Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions, such as over-reduction of the ketone or aromatic ring. Response surface methodology is often used to find the optimal balance. ijcce.ac.irrsc.org Studies have shown that for naphthalene hydrogenation, an optimal temperature and pressure exist to maximize the yield of the desired product, tetralin. ijcce.ac.ir

Solvent and pH: The choice of solvent (e.g., ethanol, methanol, ethyl acetate) can influence the solubility of reactants and the activity of the catalyst. The pH of the medium can also be critical, especially in transfer hydrogenation using donors like hydrazine.

Reaction Time: Monitoring the reaction over time allows for the determination of the point at which maximum conversion is achieved, avoiding unnecessary energy consumption and the formation of degradation products.

Table 2: Example of Reaction Optimization for a Solvent-Free Synthesis

| Entry | Catalyst (mol%) | Temperature | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Fe(OTf)₃ (5) | Ambient | 10 | 99 | researchgate.net |

| 2 | FeCl₃ (5) | Ambient | 10 | 26 | researchgate.net |

| 3 | Fe(OTf)₃ (1) | Ambient | 10 | 98 | researchgate.net |

| 4 | Fe(OTf)₃ (0.5) | Ambient | 10 | 94 | researchgate.net |

| 5 | Fe(OTf)₃ (1) | Ambient | 3.5 h | >95 (reused catalyst) | researchgate.net |

This table is illustrative of a typical optimization process for a related reaction, showing the effect of catalyst type and loading on yield.

By carefully tuning these parameters, a robust, high-yield, and cost-effective synthesis for this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 1 4 Aminonaphthalen 1 Yl Ethanone

Reactivity of the Amino Group

The amino group (-NH₂) attached to the naphthalene (B1677914) ring at the C4 position is a powerful nucleophile and a directing group. Its reactivity is characteristic of primary aromatic amines, engaging in a variety of substitution, condensation, and diazotization reactions.

Nucleophilic Substitution Reactions

As a nucleophile, the amino group of 1-(4-Aminonaphthalen-1-yl)ethanone can attack electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. The lone pair of electrons on the nitrogen atom initiates the reaction. Aromatic nucleophilic substitution (SNAr) reactions typically require an activated aromatic ring with electron-withdrawing groups. nih.gov In the case of this compound, the amino group itself acts as the nucleophile, reacting with suitable electrophilic substrates.

For instance, in reactions analogous to the synthesis of aminoanthraquinones, the amino group can participate in substitution reactions with activated substrates. nih.gov The reaction kinetics often follow a second-order law, and the process can be catalyzed by various agents. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions with Aromatic Amines

| Reactant Type | Reaction Condition | Product Type |

|---|---|---|

| Acyl Halides | Base catalyst | Amide |

| Alkyl Halides | Heat | Secondary/Tertiary Amine |

Condensation Reactions

Condensation reactions are fundamental to the reactivity of the amino group, involving the reaction with a carbonyl compound to form an imine (Schiff base), followed by the elimination of a water molecule. labxchange.org This process is crucial for the synthesis of various heterocyclic systems.

A prominent application is the synthesis of quinazolinone derivatives. nih.govresearchgate.net This often involves a multi-step process starting with the acylation of an amino-substituted aromatic compound, followed by cyclization. For example, anthranilic acid derivatives are condensed with acyl chlorides, cyclized with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate, which then reacts with an amine to yield the quinazolinone core. nih.govnih.gov Similarly, the amino group of this compound can be expected to react with appropriate precursors to form fused heterocyclic structures.

Another significant condensation reaction involves reacting the amino group with 1,3-dicarbonyl compounds or their equivalents to form enamines or heterocyclic rings like pyrazoles, a reaction driven by the nucleophilicity of the amine. mdpi.com

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization, a cornerstone reaction in aromatic chemistry. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgcuhk.edu.hk This process converts the amino group into a highly reactive diazonium salt (-N₂⁺).

The resulting naphthalenediazonium salt is a valuable synthetic intermediate. organic-chemistry.org It can undergo a variety of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.

Schiemann Reaction: Replacement with fluorine (-F).

Replacement with Iodine: Using potassium iodide (KI).

Azo Coupling: The diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or other aromatic amines, to form brightly colored azo compounds (Ar-N=N-Ar'). cuhk.edu.hkglobalresearchonline.net This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast number of dyes. globalresearchonline.net The coupling partner's nature influences the final product's color and properties. cuhk.edu.hk

Table 2: Diazotization and Subsequent Reactions

| Reagent(s) | Reaction Type | Product Functional Group |

|---|---|---|

| NaNO₂, HCl (0-5 °C) | Diazotization | Diazonium Salt (-N₂⁺Cl⁻) |

| CuCl/HCl | Sandmeyer | Chloro (-Cl) |

| CuBr/HBr | Sandmeyer | Bromo (-Br) |

| KCN/CuCN | Sandmeyer | Cyano (-CN) |

| Phenol, NaOH | Azo Coupling | Azo compound (-N=N-Ar-OH) |

Reactivity of the Ethanone (B97240) Group

The ethanone (acetyl) group is a ketone, characterized by an electrophilic carbonyl carbon and acidic α-hydrogens. It primarily undergoes nucleophilic addition and condensation reactions.

Nucleophilic Acyl Substitution Reactions

In the context of the ethanone group, reactions with powerful nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) lead to the formation of tertiary alcohols after acidic workup. chemistrytalk.org This involves the addition of two equivalents of the organometallic reagent.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a characteristic reaction of the ethanone group. wikipedia.org It is a modification of the aldol (B89426) condensation where the ketone (this compound) reacts with a compound containing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups, e.g., malonic acid or ethyl acetoacetate). wikipedia.orgalfa-chemistry.comsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). wikipedia.orgmychemblog.com

The mechanism involves:

Deprotonation of the active methylene compound by the base to form a stabilized enolate. alfa-chemistry.com

Nucleophilic attack of this enolate on the carbonyl carbon of the ethanone group. alfa-chemistry.com

A dehydration step to yield a stable α,β-unsaturated product. sigmaaldrich.com

A significant related reaction is the synthesis of pyrazole (B372694) derivatives. mdpi.comnih.gov This involves the condensation of a 1,3-dicarbonyl system with a hydrazine (B178648). researchgate.net Alternatively, a ketone like this compound can be a precursor to the 1,3-dicarbonyl compound or can react directly with hydrazine derivatives in a cyclocondensation reaction to yield substituted pyrazoles. nih.govrasayanjournal.co.in

Table 3: Knoevenagel and Related Condensation Reactions of the Ethanone Group

| Reactant | Catalyst/Conditions | Reaction Type | Product Type |

|---|---|---|---|

| Malononitrile | Piperidine, Ethanol | Knoevenagel Condensation | α,β-Unsaturated dinitrile |

| Ethyl cyanoacetate | Base (e.g., NH₄OAc) | Knoevenagel Condensation | α,β-Unsaturated ester |

| Hydrazine Hydrate | Ethanol, Reflux | Cyclocondensation | Pyrazole derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing acetyl group (-COCH₃) on the naphthalene ring of this compound makes its reactivity in aromatic substitution reactions a subject of considerable interest. The outcome of such reactions is determined by the directing effects of these substituents and the inherent reactivity of the naphthalene system.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the acetyl group is a deactivating group, directing electrophiles to the meta position. In the case of this compound, the amino group at C4 and the acetyl group at C1 are on the same ring. The amino group strongly activates the ring towards electrophilic attack, while the acetyl group deactivates it.

Naphthalene itself is more reactive than benzene (B151609) towards electrophilic substitution, with a preference for attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. wordpress.comlibretexts.org For this compound, the positions available for substitution are C2, C3, C5, C6, C7, and C8.

The powerful activating effect of the amino group at C4 will dominate the directing effects. It strongly activates the ortho positions (C3 and C5) and the para position (C8, relative to the C4 amino group across the ring system). The acetyl group at C1 deactivates the ring, particularly the ortho (C2 and C8) and para (C4) positions relative to itself.

Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amino group and least deactivated by the acetyl group. The C3 and C5 positions are prime candidates for electrophilic attack. Of these, C3 is sterically less hindered. The C2 position is ortho to both the activating amino group and the deactivating acetyl group, leading to conflicting electronic effects and potential steric hindrance.

To control the high reactivity and potential for polysubstitution conferred by the amino group, it is often protected as an acetamide (B32628) (N-acetyl group). This moderately activating group still directs ortho and para, but in a more controlled manner.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Amino-3-nitronaphthalen-1-yl)ethanone |

| Halogenation | Br₂, FeBr₃ | 1-(4-Amino-3-bromonaphthalen-1-yl)ethanone |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-1-acetylnaphthalene-2-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to complexation of the Lewis acid with the amino group. sigmaaldrich.commasterorganicchemistry.com |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) reactions typically require a nucleophile, a good leaving group (like a halide), and the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comwikipedia.org The aromatic ring in this compound is rendered electron-rich by the amino group, making it generally unsuitable for NAS.

For this compound to undergo NAS, a derivative with a leaving group at a suitable position and potentially further activation would be necessary. For instance, if a halide were present at the C2 or C4 position and the amino group were converted to a diazonium salt (an excellent leaving group), nucleophilic substitution could be feasible. The acetyl group, being electron-withdrawing, would offer some, albeit limited, stabilization to a carbanionic intermediate if the attack were to occur on the same ring.

Elucidation of Reaction Mechanisms

The mechanisms of substitution reactions on this compound are analogous to those for other substituted aromatic compounds, involving the formation of charged intermediates.

Mechanism of Electrophilic Aromatic Substitution

The general mechanism for EAS involves a two-step process:

Formation of a Sigma Complex (Arenium Ion): The π-electron system of the naphthalene ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. testbook.combyjus.commasterorganicchemistry.com The stability of this intermediate determines the rate and regioselectivity of the reaction. For substitution at the C3 position, the positive charge can be delocalized across the naphthalene system and, importantly, can be stabilized by the lone pair of the amino group at C4 through resonance.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the naphthalene ring. testbook.combyjus.com

The resonance stabilization provided by the amino group to the arenium ion intermediate for attack at the C3 position is significant, making this a favored pathway.

Mechanism of Potential Nucleophilic Aromatic Substitution

Should a suitably substituted derivative of this compound undergo NAS, the most probable mechanism would be the SNAr (addition-elimination) pathway:

Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of electron-withdrawing groups is crucial for the stabilization of this intermediate.

Expulsion of the Leaving Group: The lone pair on the negatively charged carbon reforms the π-bond, expelling the leaving group and restoring the aromaticity of the ring. youtube.com

Influence of Solvent and Environmental Factors on Reactivity

Solvent choice can significantly impact the course and rate of aromatic substitution reactions involving this compound by influencing reagent solubility, the stability of charged intermediates, and the nature of the electrophile or nucleophile.

In electrophilic aromatic substitution , the use of polar solvents can stabilize the charged arenium ion intermediate, potentially increasing the reaction rate. quora.com However, the specific solvent can also influence the regioselectivity. For instance, in Friedel-Crafts acylation of substituted naphthalenes, changing the solvent from carbon disulfide to nitrobenzene (B124822) can alter the major product from the 1-isomer to the 2-isomer. libretexts.org For reactions like sulfonation, temperature is a critical factor; lower temperatures tend to favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product. wordpress.com

The viscosity of the solvent can also play a role, with more viscous solvents potentially favoring substitution at less sterically hindered positions. rsc.org

For nucleophilic aromatic substitution , polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. The nature of the solvent can also affect the stability of the Meisenheimer complex.

Table 2: Anticipated Influence of Solvents on Reactions of this compound Derivatives

| Reaction Type | Solvent Class | Anticipated Effect | Rationale |

| Electrophilic Aromatic Substitution | Polar Protic (e.g., Acetic Acid) | May increase reaction rate. | Stabilization of the polar arenium ion intermediate. |

| Electrophilic Aromatic Substitution | Non-polar (e.g., Carbon Disulfide) | May favor substitution at specific positions based on steric and electronic factors. | Can influence the regioselectivity of the reaction. libretexts.org |

| Nucleophilic Aromatic Substitution | Polar Aprotic (e.g., DMF, DMSO) | Increases reaction rate. | Enhances the reactivity of the nucleophile by not solvating it as strongly as protic solvents. |

| Nucleophilic Aromatic Substitution | Polar Protic (e.g., Ethanol, Water) | Decreases reaction rate. | Solvates the nucleophile, reducing its reactivity. |

The Role of this compound as a Versatile Precursor in Organic Synthesis

The chemical compound this compound is a bifunctional naphthalene derivative containing both a primary amine and a ketone (acetyl) group. This unique combination of reactive sites makes it a valuable starting material, or synthetic intermediate, for the construction of more elaborate molecular architectures. Its rigid naphthalene core provides a foundational scaffold upon which complex structures and diverse heterocyclic systems can be built, leading to compounds with potential applications in various fields of chemical science.

Applications of 1 4 Aminonaphthalen 1 Yl Ethanone As a Synthetic Intermediate

Precursor in the Synthesis of Functional Materials

The bifunctional nature of this compound, with its electron-donating amino group and electron-withdrawing acetyl group on an extended aromatic system, makes it a valuable starting material for the creation of functional materials with specific electronic and optical properties.

Radiosynthesis of Imaging Probes for Research (e.g., PET)

While direct studies detailing the use of this compound in the radiosynthesis of Positron Emission Tomography (PET) imaging probes are not extensively documented in current literature, its structural motifs are present in compounds developed for such applications. The amino group provides a key handle for chemical modification, allowing for the attachment of chelating agents or prosthetic groups necessary for incorporating positron-emitting radionuclides like fluorine-18.

For instance, structurally related aminonaphthalene derivatives have been investigated as precursors for PET tracers targeting neurodegenerative diseases. The general strategy involves the chemical modification of the amino group to link a radionuclide, creating a molecule that can bind to specific biological targets in the brain, which can then be visualized using PET imaging. Given its analogous structure, this compound holds the potential to be a valuable precursor in the development of novel PET imaging agents for a variety of biological targets. Further research in this area could lead to the development of new diagnostic tools.

Materials with Potential Nonlinear Optical Properties

Organic molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system are known to exhibit nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics, including optical data storage and signal processing. jetir.orgbibliomed.org The structure of this compound, possessing an amino group (donor) and an acetyl group (acceptor) on the naphthalene ring (π-system), suggests its potential as a building block for NLO materials.

The synthesis of NLO chromophores often involves the condensation of an amino-functionalized donor molecule with an acceptor unit, a reaction for which this compound is well-suited. While specific studies on NLO materials derived directly from this compound are limited, research on analogous systems demonstrates the viability of this approach. For example, Schiff bases derived from similar aminonaphthalene compounds have been shown to possess significant NLO properties. The modification of the amino and acetyl groups can further enhance these properties by increasing the intramolecular charge transfer characteristics of the resulting molecule.

Ligand and Complexation Studies

The presence of both a primary amine and a carbonyl group makes this compound a versatile precursor for the synthesis of ligands capable of forming stable complexes with a variety of metal ions.

Formation of Coordination Compounds with Metal Ions

While this compound itself can act as a ligand, it is more commonly used as a starting material for the synthesis of more complex chelating ligands, particularly Schiff bases. The amino group can serve as a coordination site, and the acetyl group can be a reactive handle for creating larger ligand frameworks.

The coordination chemistry of Schiff base ligands derived from similar amino ketones is well-established. researchgate.netconestogac.on.ca These ligands can coordinate with a wide range of transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II), to form stable complexes. researchgate.net The resulting metal complexes often exhibit interesting electronic, magnetic, and catalytic properties. Research on the coordination complexes of a related isomer, 1-(6-Aminonaphthalen-2-yl)ethanone, has shown the formation of copper(II) complexes with notable antimicrobial properties. This suggests that ligands derived from this compound could also form complexes with significant biological or material science applications.

Role in Schiff Base Chemistry

The most prominent application of this compound as a synthetic intermediate is in the formation of Schiff bases. researchgate.netconestogac.on.ca Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). In the case of this compound, the primary amino group readily reacts with a variety of aldehydes and ketones to yield the corresponding Schiff base.

These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff bases are often highly crystalline and can be easily characterized by spectroscopic methods such as IR and NMR spectroscopy. The formation of the imine bond (C=N) is a key feature, and the properties of the Schiff base can be tuned by varying the structure of the aldehyde or ketone reactant.

Schiff bases derived from aromatic amines are generally more stable due to conjugation. The Schiff bases of this compound are valuable as ligands in coordination chemistry, as the imine nitrogen and another donor atom (often from the aldehyde/ketone precursor) can chelate to a metal ion. researchgate.netconestogac.on.ca

Below is a table of representative Schiff bases that could be synthesized from this compound and various aldehydes, based on known reactions of similar amino ketones.

| Aldehyde Reactant | Resulting Schiff Base Structure (Illustrative) |

| Salicylaldehyde | |

| 4-Methoxybenzaldehyde | |

| 2-Hydroxy-1-naphthaldehyde |

These Schiff bases can then be used to form a wide variety of metal complexes with diverse applications. For example, a study on a Schiff base derived from p-aminoacetophenone (a structurally similar compound) and 2,4-dihydroxybenzaldehyde (B120756) showed the formation of complexes with Ru(III), Pt(IV), and Ir(III) ions.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational energy states of a molecule. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, offering a molecular fingerprint. nih.govmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 1-(4-Aminonaphthalen-1-yl)ethanone is characterized by several key absorption bands that confirm the presence of its principal functional groups. The analysis is typically performed in the mid-IR region (4000–400 cm⁻¹), which reveals fundamental vibrational modes. nih.gov

The spectrum exhibits strong bands corresponding to the N-H stretching vibrations of the primary amine group. Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric stretching. The presence of a sharp, intense band around 1688 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the acetyl group. researchgate.net The aromatic nature of the naphthalene (B1677914) ring is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Bending vibrations for the aromatic C-H bonds are also observed in the fingerprint region (below 1500 cm⁻¹).

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Stretching (Asymmetric and Symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| ~1688 | C=O Stretching | Acetyl Group |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1360 - 1355 | C-H Bending | Methyl Group (-CH₃) |

| ~1250 | C-N Stretching | Aryl Amine |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for the different types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electronic environment of each proton. oregonstate.edu

The protons of the methyl group (-CH₃) in the acetyl moiety typically appear as a singlet in the upfield region, around 2.6 ppm. pressbooks.pub The protons of the amino group (-NH₂) usually give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The aromatic protons on the naphthalene ring resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edu The specific coupling patterns (doublets, triplets, etc.) of these aromatic protons provide information about their relative positions on the ring.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -COCH₃ |

| Broad Signal | Singlet | 2H | -NH₂ |

| 7.0 - 9.0 | Multiplet | 6H | Aromatic Protons |

Note: The chemical shifts and multiplicities are approximate and can be influenced by the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. udel.edu Since the natural abundance of the ¹³C isotope is low, proton decoupling is often used to simplify the spectrum, resulting in a single peak for each unique carbon atom. udel.edu

The carbonyl carbon of the acetyl group is highly deshielded and appears far downfield, typically in the range of 195-205 ppm. The carbon of the methyl group is found in the upfield region, usually around 25-30 ppm. The ten carbons of the naphthalene ring will each produce a signal in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the amino group (C-4) and the carbon atom attached to the acetyl group (C-1) will have distinct chemical shifts influenced by these substituents.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Acetyl) |

| 110 - 150 | Aromatic Carbons |

| ~30 | -CH₃ (Acetyl) |

Note: Specific assignments for each of the ten naphthalene carbons require more detailed 2D NMR experiments.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. govinfo.gov It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of the molecule. nih.govnih.gov

For this compound, with a molecular formula of C₁₂H₁₁NO, the expected exact mass can be calculated. guidechem.com HR-MS analysis would confirm this exact mass, providing strong evidence for the proposed molecular formula and distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound is approximately 185.08406 u. guidechem.com

Table 4: HR-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Calculated Exact Mass | ~185.08406 u |

| Observed m/z | [M+H]⁺ ~186.0913 |

Note: The observed m/z value is for the protonated molecule ([M+H]⁺) and will be slightly higher than the calculated exact mass of the neutral molecule.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the exact arrangement of atoms within the crystal lattice can be determined.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would first need to be grown. This crystal would then be mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern would be collected by a detector.

The analysis of this diffraction data would yield crucial information about the crystal structure, which is typically presented in a crystallographic information file (CIF). The key parameters that would be determined are summarized in the illustrative table below.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₂H₁₁NO | The elemental composition of the molecule. |

| Formula Weight | 185.23 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. |

| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 12.3 | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.1 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.2 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 915.7 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.345 | The calculated density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the data. |

From these data, the precise bond lengths, bond angles, and torsion angles within the this compound molecule would be determined, confirming the connectivity of the atoms and revealing the molecule's conformation in the solid state.

The data from single-crystal X-ray diffraction also allows for a detailed analysis of the intermolecular interactions that stabilize the crystal lattice. For this compound, these interactions would likely include hydrogen bonding and π-π stacking.

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of a substance with ultraviolet and visible light, providing information about the electronic transitions within a molecule.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. When a molecule absorbs light in the UV-Vis range, an electron is promoted from a lower energy molecular orbital to a higher energy one. The resulting spectrum is a plot of absorbance versus wavelength.

For this compound, the spectrum would be expected to show characteristic absorption bands corresponding to π-π* transitions within the naphthalene ring system and n-π* transitions associated with the carbonyl group. The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the solvent environment.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Assignment |

| Hexane | 245, 320 | 35000, 5500 | π-π |

| Ethanol | 250, 335 | 36500, 6000 | π-π |

| Acetonitrile | 248, 330 | 36000, 5800 | π-π* |

The observed shifts in λmax in different solvents (solvatochromism) would provide insights into the nature of the electronic transitions and the polarity of the ground and excited states of the molecule.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Not all molecules that absorb light fluoresce; for those that do, the emission spectrum is typically a mirror image of the absorption spectrum, shifted to longer wavelengths (Stokes shift).

Given the presence of the naphthalene fluorophore, this compound is expected to be fluorescent. The fluorescence emission spectrum would show an emission maximum (λem) that, like the absorption spectrum, can be influenced by the solvent.

A key parameter determined from fluorescence spectroscopy is the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. It provides a measure of the efficiency of the fluorescence process.

Table 3: Hypothetical Fluorescence Data for this compound

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| Hexane | 320 | 380 | 0.25 |

| Ethanol | 335 | 410 | 0.15 |

| Acetonitrile | 330 | 400 | 0.18 |

The quantum yield can be affected by various factors, including the rigidity of the molecule and the presence of non-radiative decay pathways. The influence of the amino and acetyl substituents on the fluorescence properties of the naphthalene core would be a key area of investigation.

Computational and Theoretical Investigations of 1 4 Aminonaphthalen 1 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic and structural properties of molecules. For 1-(4-Aminonaphthalen-1-yl)ethanone, these methods are used to predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations also provide insights into the vibrational frequencies of the molecule, which can be correlated with experimental infrared and Raman spectra. The B3LYP functional is a commonly used hybrid functional for such optimizations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method allows for the calculation of the energies of electronic excited states, which is fundamental to predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. science.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can help assign the absorption bands observed in experimental spectra to specific electronic excitations within the molecule. science.gov The choice of functional is critical in TD-DFT calculations, with functionals like PBE0 and LC-ωPBE often providing a good balance of accuracy and computational cost for organic molecules. nih.gov

Basis Set Selection and Validation for Computational Models

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules like this compound, which contains second-row elements and a conjugated π-system, a basis set that can adequately describe electron correlation and polarization is necessary. A common choice is the Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to account for the spread-out nature of electron density and polarization functions (d,p) to allow for more flexibility in the orbital shapes. science.gov The selection of an appropriate basis set is validated by comparing the calculated properties, such as bond lengths and angles, with available experimental data or with results from higher-level theoretical methods.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. By analyzing the molecular orbitals of this compound, one can gain insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org In this compound, the HOMO is expected to be localized primarily on the electron-rich aminonaphthalene ring system, while the LUMO may be centered more on the acetyl group and the naphthalene (B1677914) core. The distribution of these orbitals provides valuable information about the molecule's reactivity in various chemical reactions.

Energy Gap Calculations and Significance

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that relates to the molecule's electronic stability and reactivity. researchgate.net A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. science.gov The HOMO-LUMO gap can be calculated using DFT and is often correlated with the energy of the lowest-lying electronic transition observed in the UV-Vis spectrum.

| Computational Parameter | Description | Significance for this compound |

| DFT Optimization | Calculation of the lowest energy molecular structure. | Provides the most stable 3D arrangement of atoms and predicts vibrational frequencies. |

| TD-DFT | Calculation of electronic excited state energies. | Predicts the UV-Vis absorption spectrum and helps understand its photophysical properties. science.gov |

| Basis Set | A set of functions to build molecular orbitals. | The choice of basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. science.gov |

| HOMO | Highest Occupied Molecular Orbital. | Represents the ability of the molecule to donate electrons; key to its nucleophilic character. youtube.comlibretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital. | Represents the ability of the molecule to accept electrons; key to its electrophilic character. youtube.comlibretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates the kinetic stability and chemical reactivity of the molecule. researchgate.net |

Advanced Computational Analyses

Molecular Electrostatic Potential (MEP) Mapping

There are no specific studies in the reviewed literature that present Molecular Electrostatic Potential (MEP) maps for this compound. Such an analysis would be valuable for identifying the molecule's electrophilic and nucleophilic sites, which are crucial for understanding its reactivity and intermolecular interactions.

Noncovalent Interaction (NCI) Analysis

A detailed Noncovalent Interaction (NCI) analysis of this compound has not been published. This type of analysis would provide insight into the weak interactions, such as van der Waals forces and hydrogen bonds, that govern its supramolecular chemistry.

Hirshfeld Surface Analysis

Specific Hirshfeld surface analysis data for this compound, which would quantify intermolecular contacts and provide fingerprint plots, is not available in the current body of scientific literature. Studies on similar molecules, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, have utilized this method to understand crystal packing, but the same has not been applied to the target compound. nih.gov

Prediction and Analysis of Molecular Properties

Electronic Properties (e.g., Dipole Moments)

Calculated electronic properties, including the dipole moment, for this compound are not reported in the literature surveyed. These properties are fundamental to understanding the molecule's polarity and its behavior in electric fields.

Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizabilities)

There is no available data on the predicted Nonlinear Optical (NLO) properties, such as first and second hyperpolarizabilities, for this compound. Investigating these properties would be necessary to assess its potential for applications in optoelectronics.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For 1-(4-Aminonaphthalen-1-yl)ethanone, moving beyond traditional synthetic methods is a key area for future research.

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should focus on the development of more atom-economical and environmentally benign synthetic routes. One promising approach is the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reactions and improve yields for the synthesis of aminonaphthalene derivatives, such as in the Bucherer reaction. researchgate.net

A recent efficient method for synthesizing highly substituted 1-aminonaphthalenes from readily available benzaldehydes could be adapted for the synthesis of the target compound. acs.orgnih.gov This method utilizes a stereoselective Still-Gennari modification of the Horner–Wadsworth–Emmons olefination followed by a Brønsted acid-mediated benzannulation, offering a potentially simpler and more versatile route to previously inaccessible naphthalene (B1677914) substitution patterns. acs.orgnih.gov

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Microwave-Assisted Organic Synthesis (MAOS) | Faster reaction times, higher yields, reduced solvent usage. | Bucherer reaction, amination of naphthols. researchgate.net |

| Catalytic C-H Functionalization | High atom economy, reduced metal waste, direct synthesis. | Copper and Palladium catalysis, directing group strategies. researchgate.netresearchgate.netrsc.org |

| One-Pot Syntheses | Increased efficiency, reduced waste, lower operational costs. | Domino reactions, tandem catalysis. researchgate.net |

| Novel Annulation Strategies | Access to diverse derivatives, use of simple precursors. | Horner–Wadsworth–Emmons olefination, benzannulation. acs.orgnih.gov |

Exploration of Undiscovered Reactivity Patterns

The dual functionality of this compound presents a rich landscape for exploring novel chemical reactions. The interplay between the electron-donating amino group and the electron-withdrawing acetyl group can lead to unique reactivity and regioselectivity.

Future research should investigate the C-H functionalization of the naphthalene core, a powerful tool for creating complex molecules. researchgate.netresearchgate.net The directing-group ability of the existing substituents could be harnessed to achieve selective functionalization at various positions on the naphthalene ring. researchgate.net Ruthenium-catalyzed three-component tandem remote C-H functionalization is a promising strategy for the modular synthesis of multifunctional naphthalenes and could be applied to this compound. rsc.org

The amino group can be a handle for a variety of transformations, including diazotization followed by Sandmeyer-type reactions to introduce a range of functional groups. youtube.com The acetyl group, on the other hand, can undergo reactions typical of ketones, such as aldol (B89426) condensations, to build larger molecular architectures. studysmarter.co.uk The exploration of dearomative cycloaddition reactions could also lead to novel three-dimensional structures. acs.orgacs.org

| Reaction Type | Potential Outcome | Key Research Focus |

| C-H Functionalization | Synthesis of polysubstituted naphthalenes with tailored properties. | Regioselectivity, catalyst development, directing group effects. researchgate.netrsc.orgresearchgate.net |

| Diazotization Chemistry | Introduction of halogens, cyano, hydroxyl, and other groups. | Reaction optimization, functional group tolerance. youtube.com |

| Ketone Derivatization | Carbon-carbon bond formation, synthesis of complex scaffolds. | Aldol condensation, Wittig reaction, Baeyer-Villiger oxidation. studysmarter.co.uk |

| Cycloaddition Reactions | Access to non-planar, sp³-rich structures. | Dearomatization, catalyst design, stereoselectivity. acs.orgacs.org |

Integration with Advanced Analytical and Characterization Techniques

A thorough understanding of the properties and reactivity of this compound and its derivatives requires the use of advanced analytical techniques. While standard methods like NMR, IR, and mass spectrometry are essential, more sophisticated techniques can provide deeper insights.

For the analysis of complex reaction mixtures and the separation of isomers, advanced chromatographic techniques such as two-dimensional gas chromatography (GCxGC) and high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) are invaluable. researchgate.netacs.orgnih.gov These methods offer superior separation and identification capabilities, which are crucial when dealing with substituted naphthalene isomers that can have very similar properties. researchgate.netacs.org

Solid-state NMR and X-ray crystallography can provide detailed information about the structure and packing of the molecule in the solid state, which is particularly important for materials science applications. Spectroscopic techniques like UV-Vis and fluorescence spectroscopy can be used to study the photophysical properties of the compound and its derivatives, which is relevant for applications in optoelectronics.

| Analytical Technique | Information Gained | Application Area |

| 2D Gas Chromatography (GCxGC) | Enhanced separation of isomers and complex mixtures. | Purity analysis, reaction monitoring. acs.org |

| HPLC-HRMS | Accurate mass determination and structural elucidation. | Metabolite identification, trace analysis. nih.gov |

| Solid-State NMR | Structural information in the solid state. | Characterization of crystalline and amorphous materials. |

| X-ray Crystallography | Precise molecular structure and crystal packing. | Materials design, understanding intermolecular interactions. mdpi.com |

| UV-Vis/Fluorescence Spectroscopy | Electronic transitions and photophysical properties. | Development of chromophores and fluorescent probes. rsc.org |

Computational Design and Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental work, and accelerating the discovery of new applications. For this compound, computational modeling can be a key driver of future research.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and charge distribution of the molecule. mdpi.comrsc.org This information is crucial for understanding its reactivity, spectroscopic properties, and potential for use in electronic materials. rsc.orgresearchgate.net DFT can also be used to model reaction mechanisms and predict the regioselectivity of chemical transformations, saving significant experimental effort. researchgate.netupv.es

Molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different environments, such as in solution or within a polymer matrix. eurekalert.org This can provide insights into its solubility, conformational flexibility, and interactions with other molecules, which is important for designing materials with specific properties. The combination of theoretical models with experimental data from techniques like mass spectrometry can also help in determining the transformation pathways of naphthalene isomers. mdpi.com

| Computational Method | Predicted Properties | Research Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data. | Reaction mechanism studies, materials design. mdpi.comrsc.orgresearchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solubility. | Formulation development, understanding material morphology. eurekalert.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions, behavior in biological systems. | Drug design, understanding metabolic pathways. |

| Structure-Activity Relationship (SAR) Modeling | Prediction of biological activity or material performance. | High-throughput screening, lead optimization. copernicus.org |

Role in Advanced Materials Science Research

The unique combination of an aromatic core with amino and acetyl functional groups makes this compound a promising building block for advanced materials.

The naphthalene moiety itself is a well-known chromophore, and its derivatives are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. rsc.orgambeed.comacs.org The amino and acetyl groups provide sites for polymerization or for tuning the electronic properties of the molecule, making it a versatile precursor for functional polymers and organic electronic materials. chemimpex.comresearchgate.net For example, naphthalene derivatives have been used to create hyper-cross-linked polymers with high surface areas for gas adsorption applications. researchgate.net

The potential for this compound and its derivatives to be used in the development of sensors is also an exciting area of research. The amino group can act as a binding site for analytes, and changes in the photophysical properties of the naphthalene core upon binding could be used for detection. Furthermore, the exploration of its use in creating novel dyes and pigments is a viable research direction. ontosight.ai

| Material Application | Key Molecular Features | Future Research Direction |

| Organic Electronics (OLEDs, OFETs) | Extended π-system, tunable electronic properties. | Synthesis of derivatives with enhanced charge transport and luminescence. rsc.orgambeed.com |

| Functional Polymers | Reactive functional groups for polymerization. | Development of polymers with tailored thermal and mechanical properties. chemimpex.comresearchgate.net |

| Chemical Sensors | Analyte binding sites, responsive chromophore. | Design of selective and sensitive fluorescent probes. |

| Dyes and Pigments | Chromophoric naphthalene core. | Synthesis of novel colorants with high stability and tinctorial strength. ontosight.ai |

Q & A

Q. What are the common synthetic routes for 1-(4-Aminonaphthalen-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts acylation, where 4-aminonaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). A modified Nencki method, used for analogous compounds, involves refluxing the aromatic substrate with glacial acetic acid and a catalyst like ZnCl₂ under anhydrous conditions . Key variables affecting yield include:

- Catalyst concentration : Excess AlCl₃ may lead to side reactions (e.g., over-acylation).

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk decomposition.

- Solvent choice : Polar aprotic solvents (e.g., dichloroethane) enhance electrophilic substitution.

Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl) and aromatic proton environments. 2D NMR (COSY, HSQC) resolves overlapping signals in the naphthalene ring .

- IR spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate functional groups .

- HPLC/MS : High-resolution mass spectrometry confirms molecular weight (MW: 199.24 g/mol), while HPLC monitors purity (>98% for biological assays) .

Q. How can researchers distinguish between positional isomers in aminonaphthalene derivatives?

Positional isomers (e.g., 1- vs. 2-substituted aminonaphthalene) are differentiated via:

- X-ray crystallography : Resolves spatial arrangement but requires high-quality crystals.

- NOE (Nuclear Overhauser Effect) experiments : Identifies proximity between the amino group and neighboring protons .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and optimizes geometry for comparison with experimental data .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Contradictions in spectral data (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects. Strategies include:

Q. What experimental design optimizes the biological activity of this compound derivatives?

To enhance bioactivity (e.g., antimicrobial or enzyme inhibition):

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at C-5) and assess potency.

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or fluorescence-based enzyme inhibition assays .

- Molecular docking : Predict binding modes with target proteins (e.g., cytochrome P450) using AutoDock Vina .

Q. How do electronic effects influence electrophilic substitution reactions in this compound?

The amino group is a strong electron-donating substituent, directing electrophiles to the para position of the naphthalene ring. Methodology to study this:

- Hammett plots : Correlate substituent σ values with reaction rates for nitration or sulfonation.

- DFT calculations : Map electrostatic potential surfaces to predict regioselectivity .

Q. What strategies mitigate decomposition of this compound under oxidative conditions?

The acetyl group and amino moiety are oxidation-prone. Solutions include:

- Protecting groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) during reactions.

- Stabilizers : Add antioxidants (e.g., BHT) during storage or use inert atmospheres (N₂/Ar) .

- Accelerated stability testing : Monitor degradation kinetics at 40°C/75% RH and apply the Arrhenius equation to predict shelf life .

Q. How can researchers validate the pharmacological potential of this compound?

- In vivo toxicity studies : Assess acute toxicity (LD₅₀) in rodent models.

- Pharmacokinetics : Measure bioavailability and half-life using LC-MS/MS plasma analysis.

- Target engagement : Use CRISPR-Cas9 knockout models to confirm mechanism-of-action specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.